2,4,7,9-Tetramethyldec-5-ene-3,8-diol
Description
2,4,7,9-Tetramethyldec-5-ene-3,8-diol is an aliphatic diol characterized by a 10-carbon backbone (decane) with a double bond at position 5 (dec-5-ene), hydroxyl groups at positions 3 and 8, and methyl substituents at positions 2, 4, 7, and 9.
Properties
CAS No. |
91128-57-3 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2,4,7,9-tetramethyldec-5-ene-3,8-diol |
InChI |
InChI=1S/C14H28O2/c1-9(2)13(15)11(5)7-8-12(6)14(16)10(3)4/h7-16H,1-6H3 |
InChI Key |
DIQPLYGSWMIYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C=CC(C)C(C(C)C)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key differences between 2,4,7,9-Tetramethyldec-5-ene-3,8-diol and its closest analog, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol:
Key Observations :
- The ene vs. yne backbone alters molecular weight and hybridization (sp² vs. sp), impacting reactivity.
- Hydroxyl Position Differences : The 3,8-diol configuration in the target compound vs. 4,7-diol in the yne analog may influence intramolecular hydrogen bonding and solubility.
Comparison with Aromatic Diols (e.g., Benzo[a]pyrene-7,8-diol)
Aromatic diols like benzo[a]pyrene-7,8-diol () differ fundamentally in structure and application:
Key Observations :
- Electronic Structure : The conjugated π-system in aromatic diols facilitates metabolic activation to electrophilic intermediates (e.g., diol-epoxides), unlike the aliphatic target compound.
- Applications : Aliphatic diols are often used in polymer synthesis or as surfactants, whereas aromatic diols like benzo[a]pyrene derivatives are studied for their toxicological profiles.
Nomenclature Considerations
The IUPAC naming rules () clarify that positional descriptors (e.g., "3,8-diol" vs. "4,7-diol") and backbone unsaturation (ene vs. yne) are critical for distinguishing isomers. For example, the yne derivative’s PIN (Preferred IUPAC Name) is 2,3,8,9-tetramethyldec-5-yne-3,8-diol, while the target compound’s PIN would prioritize the double bond and hydroxyl positions.
Q & A
Q. How can AI-driven autonomous laboratories enhance the high-throughput screening of diol derivatives?
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